molecular formula C16H24N2O4 B3059825 1-(1-Isopropyl-1,2,3,4-tetrahydroquinolin-6-yl)-N-methylmethanamine oxalate CAS No. 1301739-72-9

1-(1-Isopropyl-1,2,3,4-tetrahydroquinolin-6-yl)-N-methylmethanamine oxalate

Cat. No.: B3059825
CAS No.: 1301739-72-9
M. Wt: 308.37
InChI Key: SUGQGIDHGYHUNJ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-Isopropyl-1,2,3,4-tetrahydroquinolin-6-yl)-N-methylmethanamine oxalate typically involves the following steps:

Industrial Production Methods

the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring purity through various purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

1-(1-Isopropyl-1,2,3,4-tetrahydroquinolin-6-yl)-N-methylmethanamine oxalate can undergo several types of chemical reactions:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction could produce tetrahydroquinoline analogs .

Scientific Research Applications

1-(1-Isopropyl-1,2,3,4-tetrahydroquinolin-6-yl)-N-methylmethanamine oxalate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Employed in studies involving protein interactions and enzyme activity.

    Medicine: Investigated for potential therapeutic properties, including its effects on various biological pathways.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(1-Isopropyl-1,2,3,4-tetrahydroquinolin-6-yl)-N-methylmethanamine oxalate involves its interaction with specific molecular targets and pathways. The compound may bind to proteins or enzymes, altering their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

  • 1-(1-Isopropyl-1,2,3,4-tetrahydroquinolin-6-yl)-N-ethylmethanamine oxalate
  • 1-(1-Isopropyl-1,2,3,4-tetrahydroquinolin-6-yl)-N-propylmethanamine oxalate

Uniqueness

1-(1-Isopropyl-1,2,3,4-tetrahydroquinolin-6-yl)-N-methylmethanamine oxalate is unique due to its specific structural features, such as the isopropyl group at the 1-position and the N-methylmethanamine moiety. These structural elements contribute to its distinct chemical and biological properties, differentiating it from similar compounds .

Properties

IUPAC Name

N-methyl-1-(1-propan-2-yl-3,4-dihydro-2H-quinolin-6-yl)methanamine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2.C2H2O4/c1-11(2)16-8-4-5-13-9-12(10-15-3)6-7-14(13)16;3-1(4)2(5)6/h6-7,9,11,15H,4-5,8,10H2,1-3H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUGQGIDHGYHUNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1CCCC2=C1C=CC(=C2)CNC.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1301739-72-9
Record name 6-Quinolinemethanamine, 1,2,3,4-tetrahydro-N-methyl-1-(1-methylethyl)-, ethanedioate (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1301739-72-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(1-Isopropyl-1,2,3,4-tetrahydroquinolin-6-yl)-N-methylmethanamine oxalate
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1-(1-Isopropyl-1,2,3,4-tetrahydroquinolin-6-yl)-N-methylmethanamine oxalate
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1-(1-Isopropyl-1,2,3,4-tetrahydroquinolin-6-yl)-N-methylmethanamine oxalate
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1-(1-Isopropyl-1,2,3,4-tetrahydroquinolin-6-yl)-N-methylmethanamine oxalate
Reactant of Route 6
1-(1-Isopropyl-1,2,3,4-tetrahydroquinolin-6-yl)-N-methylmethanamine oxalate

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